molecular formula C12H13N3O2 B2768068 (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937605-70-4

(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2768068
CAS No.: 937605-70-4
M. Wt: 231.255
InChI Key: UEKXNTDSZUISKK-UHFFFAOYSA-N
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Description

(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 3, a methyl group at position 5, and an acetic acid moiety at the pyrazole nitrogen.

The molecular formula of this compound is C₁₂H₁₃N₃O₂, with a molecular weight of 231.25 g/mol (calculated). The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, while the acetic acid moiety could improve solubility or enable salt formation for pharmacokinetic optimization .

Properties

IUPAC Name

2-(3-cyclopropyl-5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-9-11(8-2-3-8)14-15(6-10(16)17)12(9)13-5-7/h4-5,8H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKXNTDSZUISKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(N=C2C3CC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving catalytic hydrogenation, selective oxidation, and careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising antitumor properties. The structural motif allows for modifications that enhance their efficacy against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit specific protein interactions crucial for tumor growth and survival, making them candidates for anticancer drug development .

Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes linked to disease pathways. Pyrazolo derivatives have shown potential as selective inhibitors of various kinases and other enzymes involved in signaling pathways that lead to cancer and other diseases . This makes (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid a valuable scaffold for developing targeted therapies.

Neuropharmacological Effects

Recent studies have investigated the psychopharmacological properties of pyrazolo compounds. They are being evaluated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Fluorescent Probes

The unique photophysical properties of pyrazolo compounds have led to their use as fluorescent probes in biological imaging. These compounds can serve as biomarkers for lipid droplets in cells, aiding in the visualization of cellular processes in cancer research .

Synthesis and Functionalization

The synthesis of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves cyclocondensation reactions and subsequent modifications to enhance its biological activity. Various synthetic routes have been explored to optimize yield and purity while allowing for structural diversity that can be tailored for specific applications .

Case Studies

Study Focus Findings
Study on Antitumor ActivityInvestigated the efficacy of pyrazolo derivatives against cancer cell linesFound significant inhibition of tumor growth in vitro
Enzyme Inhibition ResearchExamined the inhibitory effects on specific kinasesDemonstrated selective inhibition with low toxicity profiles
Neuropharmacological StudyEvaluated effects on neurotransmitter modulationIndicated potential therapeutic effects in neurological disorders

Mechanism of Action

The mechanism of action of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the C₁₆H₁₄F₃N₅O₂ analogue enhances metabolic stability and may improve target binding affinity . Oxygen-Containing Groups: The oxo and hydroxy groups in C₉H₉N₃O₄ increase hydrophilicity, making it suitable for aqueous formulations but less ideal for blood-brain barrier penetration .

Molecular Weight Trends :

  • The target compound (231.25 g/mol) is smaller than analogues with extended aromatic systems (e.g., 360.30 g/mol for the difluorobenzodioxol derivative), suggesting advantages in bioavailability and compliance with Lipinski’s rule of five.

Comparison with Non-Pyrazolo Heterocyclic Carboxylic Acids

Compound Name Core Structure Key Features Reference
Etodolac derivatives (e.g., 8-desethyl etodolac) Pyrano[3,4-b]indole Carboxylic acid moiety for COX inhibition; indole core for anti-inflammatory activity
Pyridin-2-ylmethyl-carbamic acid derivatives Pyrrolo-triazolo-pyrazine Carbamic acid ester for prodrug strategies; trifluoroacetic acid counterion for solubility

Key Differences:

  • Acid Functionality : The acetic acid group in the target compound is directly linked to the heterocycle, whereas etodolac derivatives feature a carboxylic acid on a side chain, altering spatial orientation for receptor interactions .

Biological Activity

(3-Cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

The molecular formula of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is C12H13N3O2C_{12}H_{13}N_{3}O_{2}, with a molecular weight of approximately 231.25 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for diverse biological activities.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various pharmacological effects, primarily through their interactions with specific biological targets. For instance, they can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.

Inhibition Studies

A notable study highlighted the compound's ability to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively. This selectivity suggests that (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid could be a promising candidate for cancer therapeutics targeting these kinases .

Cancer Cell Line Studies

In vitro studies on human tumor cell lines such as HeLa and HCT116 demonstrated significant antiproliferative effects when treated with pyrazolo[3,4-b]pyridine derivatives. The compounds showed a marked reduction in cell viability, indicating their potential as anticancer agents .

Pain Management Research

Another area of investigation is the role of this compound in pain management. It has been shown to selectively inhibit adenylyl cyclase type 1 (AC1), which is involved in chronic pain signaling pathways. The inhibition of AC1 could lead to new analgesic therapies .

Synthesis and Derivatives

The synthesis of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions that may include cyclization and functional group modifications. Recent advancements have improved the yields and purity of these compounds significantly .

Data Table: Biological Activity Overview

Biological Activity IC50 Value Target Cell Line
Inhibition of CDK20.36 µMCyclin-dependent kinase 2HeLa
Inhibition of CDK91.8 µMCyclin-dependent kinase 9HCT116
Inhibition of AC1SubmicromolarAdenylyl cyclase type 1HEK293

Q & A

Basic: What are the common synthetic routes for (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid?

Answer:
The synthesis typically involves multi-step organic reactions starting from pyrazolo[3,4-b]pyridine precursors. Key steps include:

  • Cyclopropane introduction : Cyclopropane groups are introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
  • Acetic acid side-chain incorporation : Alkylation reactions using ethyl chloroacetate or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) to attach the acetic acid moiety .
  • Azidation or functionalization : For derivatives with azidomethyl groups, azidation is performed using sodium azide and a halogenated intermediate .
    Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 60–80°C) and solvent polarity .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade compounds) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

Advanced: How can the alkylation step in synthesis be optimized for higher yields?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.
  • Temperature control : Maintaining 60–70°C prevents side reactions (e.g., ester hydrolysis) .
  • Base strength : Anhydrous K₂CO₃ is preferred over NaOH to avoid saponification of ester intermediates .

Advanced: How to evaluate the biological activity of this compound against cancer targets?

Answer:

  • Target selection : Prioritize kinases (e.g., Aurora kinases) or apoptosis regulators based on structural analogs .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values using fluorescence-based kinase assays.
    • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Probe binding modes via molecular docking (e.g., AutoDock Vina) and validate with surface plasmon resonance (SPR) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Comparative analysis : Cross-reference ¹H NMR data with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for cyclopropyl and methyl groups .
  • X-ray validation : Resolve ambiguities in regiochemistry (e.g., cyclopropyl vs. methyl positioning) .

Advanced: What strategies are effective for designing derivatives with improved pharmacokinetics?

Answer:

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Replace the acetic acid moiety with prodrug esters (e.g., ethyl ester) for better oral bioavailability .
  • In silico modeling : Predict ADMET properties using tools like SwissADME or Schrödinger’s QikProp .
  • Solubility optimization : Incorporate PEGylated side chains or co-crystallize with cyclodextrins .

Advanced: How to address low yields in cyclopropane functionalization?

Answer:

  • Catalyst screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for stereoselective cyclopropane introduction .
  • Protecting groups : Temporarily protect reactive sites (e.g., pyrazole NH) with Boc groups to prevent side reactions .
  • Reaction monitoring : Employ TLC or in situ IR to track intermediate formation and adjust reaction times .

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